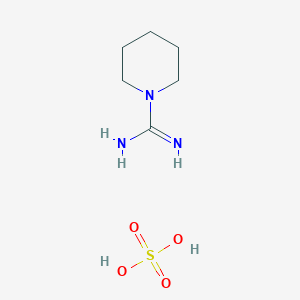
4-(4-Hydroxyphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hydroxyphenyl)-2-nitrophenol, 95% (4-HNP) is an organic compound with a wide range of potential applications in the fields of science and technology. It is a widely used intermediate for the synthesis of various organic compounds, and it has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of polymers, polyurethanes, and polyesters. 4-HNP is a yellowish-brown solid at room temperature, with a melting point of 155-157°C.
Wirkmechanismus
The mechanism of action of 4-(4-Hydroxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is known that it is a strong oxidizing agent, and it is believed that it reacts with other organic compounds by oxidation. It is also believed that it can be used as a catalyst in organic reactions, and it is known to be involved in the formation of polymers, polyurethanes, and polyesters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Hydroxyphenyl)-2-nitrophenol, 95% have not been studied in detail. However, it is known to be an oxidizing agent, and it is believed to be involved in the formation of polymers, polyurethanes, and polyesters. It is also known to be toxic if ingested, and it is not recommended for use in the laboratory without the proper safety precautions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-Hydroxyphenyl)-2-nitrophenol, 95% in the laboratory include its availability, low cost, and ease of use. It is also a strong oxidizing agent, and it can be used as a catalyst in organic reactions. The main limitation of using 4-(4-Hydroxyphenyl)-2-nitrophenol, 95% in the laboratory is its toxicity. It is not recommended for use without the proper safety precautions, and it is important to avoid contact with the skin and eyes.
Zukünftige Richtungen
There are a number of potential future directions for 4-(4-Hydroxyphenyl)-2-nitrophenol, 95% research, including further studies into its mechanism of action, biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, further research into its use as a catalyst in organic reactions and its potential applications in the synthesis of polymers, polyurethanes, and polyesters could be beneficial. Finally, further research into the safety and toxicity of 4-(4-Hydroxyphenyl)-2-nitrophenol, 95% could help to ensure its safe use in the laboratory.
Synthesemethoden
4-(4-Hydroxyphenyl)-2-nitrophenol, 95% can be synthesized in a variety of ways, including the use of nitrobenzene, formaldehyde, and sodium hydroxide. The most common method of synthesis is the reaction of nitrobenzene with formaldehyde and sodium hydroxide in an aqueous medium. The reaction is conducted at a temperature of 80-90°C, and the product is then isolated and purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(4-Hydroxyphenyl)-2-nitrophenol, 95% is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of polymers, polyurethanes, and polyesters. In addition, 4-(4-Hydroxyphenyl)-2-nitrophenol, 95% is used as a reagent in organic chemistry for the preparation of a variety of compounds. It is also used in the synthesis of polymers, polyurethanes, and polyesters.
Eigenschaften
IUPAC Name |
4-(4-hydroxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMAIRQMOJFXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420697 |
Source


|
| Record name | 4-(4-hydroxyphenyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)-2-nitrophenol | |
CAS RN |
374589-63-6 |
Source


|
| Record name | 4-(4-hydroxyphenyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)









![1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B6328877.png)


